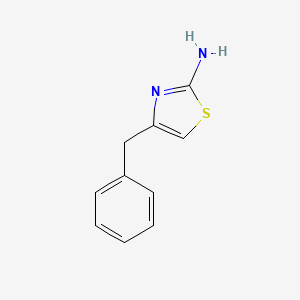
4-Benzyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 4-Benzyl-1,3-thiazol-2-amine and its derivatives involves cyclization reactions, condensation, and sometimes reduction processes. One notable method involves the reduction of N-benzylidene-thiazol-2-amine derivatives with sodium borohydride (NaBH4) to yield the target compound. This process highlights the versatility of thiazole derivatives in synthetic organic chemistry, allowing for a broad range of substitutions to explore chemical space for desired activities (叶姣 et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-Benzyl-1,3-thiazol-2-amine derivatives is crucial for their chemical and biological properties. X-ray crystallography and density functional theory (DFT) studies reveal that these molecules often exhibit stable configurations with intramolecular hydrogen bonding contributing to their stability. The geometry optimization performed using DFT methods provides insights into their stable conformations and electronic structures, indicating the potential for various electronic transitions and stability under different conditions (R. Dani et al., 2013).
Chemical Reactions and Properties
4-Benzyl-1,3-thiazol-2-amine undergoes a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, highlighting its reactivity and versatility as a chemical building block. These reactions are fundamental in synthesizing a wide array of derivatives with potential biological activities. The reactivity is influenced by the electron-rich nature of the thiazole ring and the presence of substituents, which can dictate the course of the reactions and the types of products formed.
Physical Properties Analysis
The physical properties of 4-Benzyl-1,3-thiazol-2-amine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structures. These properties are crucial for determining their applicability in various fields, including pharmaceuticals and materials science. Understanding the physical properties is essential for formulating these compounds for biological studies or material applications.
Chemical Properties Analysis
The chemical properties of 4-Benzyl-1,3-thiazol-2-amine, including its acidity, basicity, and reactivity with various reagents, are key to its applications in synthesis and drug design. Its ability to participate in hydrogen bonding, act as a base, and undergo various chemical transformations makes it a valuable scaffold in organic synthesis. The exploration of these properties facilitates the design of novel compounds with enhanced biological or physical properties.
For more in-depth exploration and additional studies on 4-Benzyl-1,3-thiazol-2-amine and its derivatives, including their synthesis, molecular structure, and properties, the following references are recommended:
- (R. Dani et al., 2013)
- (叶姣 et al., 2015)
Applications De Recherche Scientifique
-
Medicinal Chemistry
-
Anti-Inflammatory Agents
-
Antimicrobial Activity
-
Anticancer Agents
-
Neuroprotective Agents
-
Anticonvulsant Agents
-
Antioxidant Activity
-
Analgesic Activity
-
Antihypertensive Activity
-
Antischizophrenia Activity
-
Catalysis
-
Antiviral Activity
-
Antidepressant Activity
-
Anti-Alzheimer’s Activity
-
Hepatoprotective Activity
-
Antidiabetic Activity
-
Topoisomerase I Inhibitors
- Some 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, which can be synthesized from 4-Benzyl-1,3-thiazol-2-amine, have been designed and synthesized as topoisomerase I inhibitors .
- The outcomes of these studies have shown that some of these derivatives have potential as topoisomerase I inhibitors .
-
Industrial Applications
Safety And Hazards
The safety and hazards associated with “4-Benzyl-1,3-thiazol-2-amine” can be determined from its Safety Data Sheet (SDS). For instance, the SDS for a similar compound, Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine, indicates that it is harmful if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment .
Orientations Futures
Research on “4-Benzyl-1,3-thiazol-2-amine” and its derivatives is ongoing, with a focus on developing new compounds with potent antiproliferative activity . Future research may also focus on understanding the mechanism of action of these compounds and developing strategies to overcome drug resistance .
Propriétés
IUPAC Name |
4-benzyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUDPXVHCZKIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323960 | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,3-thiazol-2-amine | |
CAS RN |
7496-56-2 | |
| Record name | 7496-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



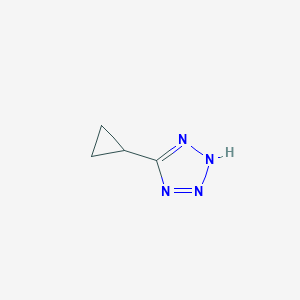
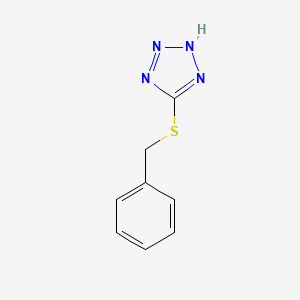
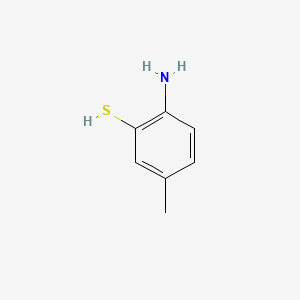
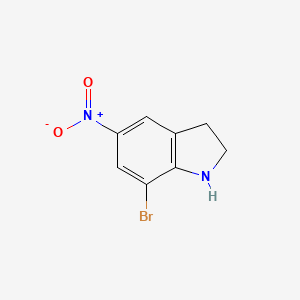
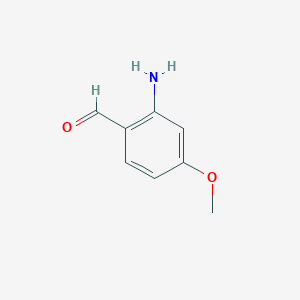
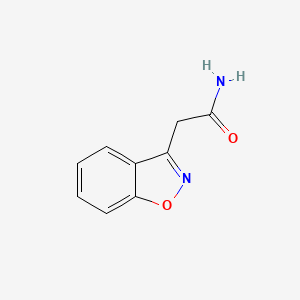

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
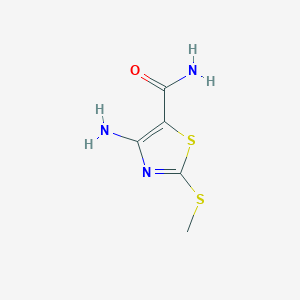
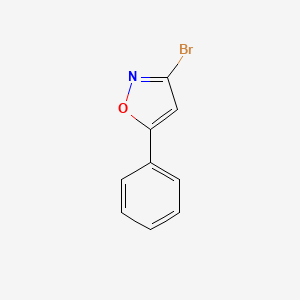
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)